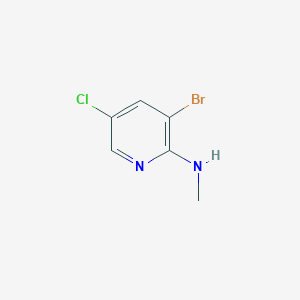
3-bromo-5-chloro-N-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-N-methylpyridin-2-amine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method starts with 2-methylpyridine, which undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 3 and 5 positions, respectively. The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Bromo-5-chloro-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
科学研究应用
3-Bromo-5-chloro-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-bromo-5-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar in structure but lacks the chloro substituent.
5-Bromo-2-chloropyridine: Similar but lacks the methyl and amino groups.
Uniqueness
3-Bromo-5-chloro-N-methylpyridin-2-amine is unique due to the presence of both bromo and chloro substituents along with a methyl group, which provides distinct chemical properties and reactivity compared to its analogs .
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
生物活性
3-Bromo-5-chloro-N-methylpyridin-2-amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties, supported by various studies and data.
Chemical Structure and Properties
The compound has the chemical formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol. Its structure features a pyridine ring that is substituted with bromine and chlorine atoms, along with a methyl group attached to the nitrogen atom. This unique configuration contributes to its stability and reactivity, making it a valuable candidate for further research in drug development.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity. The compound's interaction with various bacterial strains has been investigated, revealing promising results.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | <125 |
| Pseudomonas aeruginosa | 150 |
| Enterococcus faecalis | 75 |
| Staphylococcus aureus | 100 |
These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 225 µM, indicating its efficacy in inhibiting cell proliferation .
Effects on Cell Viability:
In experiments assessing cell viability, treated MCF-7 cells showed a marked decrease in viability compared to untreated controls. Additionally, the compound was found to influence lactate dehydrogenase (LDH) enzyme activity, suggesting that it may induce cellular stress leading to apoptosis .
The biological activity of this compound is hypothesized to stem from its ability to form covalent bonds with nucleophiles due to the presence of halogen substituents. This reactivity allows it to interact with various biological targets, potentially leading to complex molecular architectures with desirable properties.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study conducted on various pyridine derivatives, including this compound, highlighted its role as a building block for novel therapeutic agents. The synthesis involved palladium-catalyzed reactions that yielded derivatives with enhanced biological profiles .
- Comparative Analysis : When compared with structurally similar compounds, such as 3-bromo-N,N-dimethylpyridin-2-amine and N-(3-bromo-5-chloropyridin-2-yl)formamide, this compound exhibited superior antibacterial properties, suggesting that the specific arrangement of bromine and chlorine enhances its activity.
属性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC 名称 |
3-bromo-5-chloro-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,1H3,(H,9,10) |
InChI 键 |
YFAHCYUOTLPTBE-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=N1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















